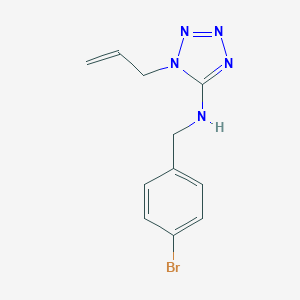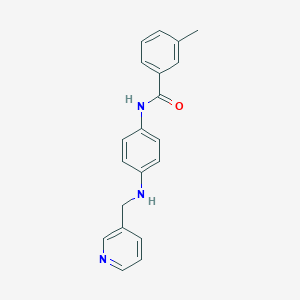![molecular formula C15H14FN5O B499648 N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine CAS No. 878425-02-6](/img/structure/B499648.png)
N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine is a complex organic compound that features a furan ring substituted with a fluorophenyl group, a tetrazole ring, and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and a suitable acylating agent.
Formation of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The furan and tetrazole rings are coupled using a suitable linker, such as a methylene group, under basic conditions.
Introduction of the Prop-2-enyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine
- 2,4-difluoro-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide
Uniqueness
N-(1-allyl-1H-tetraazol-5-yl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and tetrazole rings, along with the fluorophenyl and prop-2-enyl groups, make it a versatile compound for various applications.
Properties
CAS No. |
878425-02-6 |
|---|---|
Molecular Formula |
C15H14FN5O |
Molecular Weight |
299.3g/mol |
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C15H14FN5O/c1-2-9-21-15(18-19-20-21)17-10-13-7-8-14(22-13)11-3-5-12(16)6-4-11/h2-8H,1,9-10H2,(H,17,18,20) |
InChI Key |
PTUMBGISHCJGFW-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Canonical SMILES |
C=CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B499565.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499566.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-[3-(methylamino)propyl]amine](/img/structure/B499570.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499572.png)

![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499576.png)
![1-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B499578.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499580.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499581.png)
![N-[2-(trifluoromethyl)benzyl]-2H-tetrazol-5-amine](/img/structure/B499583.png)

![N-(5-chloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499586.png)
![4-(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B499587.png)
![N-{2-chloro-4-[(2-fluorobenzyl)amino]phenyl}-2-furamide](/img/structure/B499588.png)
